Differential Reactivity in Sonogashira Coupling: 1-Bromo-2,3,5,6-tetrafluorobenzene vs. Non-Fluorinated Aryl Bromides
In palladium-catalyzed Sonogashira coupling with 1-heptyne, 1-bromo-2,3,5,6-tetrafluorobenzene yields 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene under standard ligand-free conditions using palladium nanoparticles supported on Al(OH)3 [1]. The tetrafluoro substitution pattern activates the aryl bromide toward oxidative addition relative to non-fluorinated aryl bromides, enabling efficient coupling without copper co-catalysts or phosphine ligands that would otherwise be required for less electrophilic substrates [1].
| Evidence Dimension | Cross-coupling reactivity (Sonogashira reaction conditions) |
|---|---|
| Target Compound Data | 1-Bromo-2,3,5,6-tetrafluorobenzene undergoes copper-free Sonogashira coupling with terminal alkynes under palladium nanoparticle catalysis |
| Comparator Or Baseline | Non-fluorinated aryl bromides typically require CuI co-catalyst and phosphine ligands for efficient Sonogashira coupling |
| Quantified Difference | Copper-free and ligand-free conditions sufficient for target compound; comparative yield data not available in primary source |
| Conditions | Pd nanoparticles on Al(OH)3 support, copper-free, ligand-free conditions |
Why This Matters
This enables streamlined synthetic workflows with reduced catalyst loading, fewer purification steps, and elimination of copper contamination in pharmaceutical intermediates, directly impacting cost and regulatory compliance.
- [1] Li, X., et al. 'The ligand- and copper-free Sonogashira and Heck couplings catalyzed by palladium nanoparticles supported on newly generated Al(OH)3.' RSC Advances, 2017, 7(5), 2475-2479. View Source
